

# Spectroscopic and Mechanistic Insights into the Sarpagine Alkaloid Koumidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid indole alkaloid, **Koumidine**. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of its putative signaling pathway. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

#### **Data Presentation**

The spectroscopic data for **Koumidine**, derived from its isolation from Gelsemium elegans, is summarized below. The structural elucidation was primarily achieved through a combination of UV, IR, Mass Spectrometry, and 1H and 13C NMR spectroscopy.

### **Mass Spectrometry Data**

High-resolution mass spectrometry confirms the molecular formula of **Koumidine** as C<sub>19</sub>H<sub>22</sub>N<sub>2</sub>O.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for **Koumidine**.



Parameter	Value	Source
Molecular Formula	C19H22N2O	[1]
Calculated Mass	294.1732	[1]
Measured m/z	295.1804898 [M+H]+	[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The  ${}^{1}$ H and  ${}^{13}$ C NMR data were crucial for the complete structural assignment of **Koumidine**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Koumidine** (CDCl<sub>3</sub>).

Position	δ (ppm)	Multiplicity	J (Hz)	
Data sourced from the				
original structure				
elucidation				
publication.				

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Koumidine** (CDCl<sub>3</sub>).

Position	δ (ppm)
Data sourced from the original structure elucidation publication.	

## **Experimental Protocols**

The following sections detail the methodologies typically employed for the acquisition of spectroscopic data for sarpagine-type alkaloids like **Koumidine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for <sup>1</sup>H NMR). The sample is typically dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard.

#### General Procedure:

- Sample Preparation: A few milligrams of purified Koumidine are dissolved in approximately 0.5 mL of CDCl<sub>3</sub>.
- Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired.
  - ¹H NMR: Standard parameters include a 30° pulse width, a spectral width of 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: A proton-decoupled spectrum is typically acquired with a spectral width of 220 ppm.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phasecorrected, and baseline-corrected to yield the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

## **Mass Spectrometry (MS)**

High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

#### General Procedure for LC-ESI-QTOF:

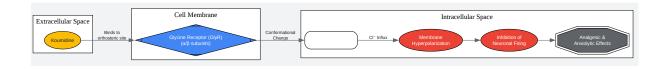
- Sample Preparation: A dilute solution of **Koumidine** is prepared in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid to promote protonation.
- Chromatographic Separation (LC): The sample is injected onto a C18 reversed-phase column and eluted using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometric Detection (ESI-QTOF):



- The ESI source is operated in positive ion mode.
- Key parameters include the capillary voltage (e.g., 3500 V), drying gas temperature and flow rate, and nebulizer pressure.
- Data is acquired over a mass range of m/z 100-1000.
- For tandem MS (MS/MS), the protonated molecule [M+H]<sup>+</sup> is selected as the precursor ion and fragmented using collision-induced dissociation (CID) with a specific collision energy (e.g., 6V) to obtain fragment ion spectra for structural elucidation.

# Mandatory Visualization Signaling Pathway of Koumidine

**Koumidine**, a constituent of Gelsemium species, is known to interact with the central nervous system. Like other Gelsemium alkaloids, it has been shown to be a ligand for the Glycine Receptor (GlyR), an important inhibitory neurotransmitter receptor. The binding of **Koumidine** to the GlyR is thought to modulate neuronal excitability, contributing to the analgesic and anxiolytic properties reported for extracts of Gelsemium.



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**Koumidine**'s interaction with the Glycine Receptor.

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#### References

- 1. Koumidine | C19H22N2O | CID 44584550 PubChem [pubchem.ncbi.nlm.nih.gov]
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